molecular formula C9H5BrF4O2 B2952567 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 1823569-26-1

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B2952567
CAS No.: 1823569-26-1
M. Wt: 301.035
InChI Key: WANHPMCZAXHPTH-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound characterized by the presence of bromine, fluorine, and a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a benzodioxane derivative with paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzodioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the combination of bromine, fluorine, and the benzodioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where such properties are desired .

Properties

IUPAC Name

6-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-4-5-1-2-6-7(3-5)16-9(13,14)8(11,12)15-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHPMCZAXHPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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